molecular formula C12H7FN2O B1333113 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 31755-80-3

6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

货号: B1333113
CAS 编号: 31755-80-3
分子量: 214.19 g/mol
InChI 键: PYJGVVJYSZCUCO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Position in Heterocyclic Chemistry

This compound occupies a central position within the broader landscape of heterocyclic chemistry, particularly as a representative member of nitrogen-containing six-membered ring systems. The compound belongs to the fundamental class of pyridine derivatives, which constitute one of the most extensively studied and pharmaceutically relevant heterocyclic frameworks in organic chemistry. Within this context, the 2-oxo-1,2-dihydropyridine core represents a partially reduced pyridine system that exhibits unique tautomeric behavior, existing in equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms, with the lactam form predominating in both solid and solution phases.

The heterocyclic nature of this compound is further enhanced by the presence of multiple functional groups that contribute to its chemical versatility. The carbonitrile group at the 3-position introduces additional nitrogen functionality, creating a dicyano-containing heterocycle that can participate in various nucleophilic and electrophilic reactions. This dual nitrogen content, combined with the carbonyl oxygen at the 2-position, establishes a rich electronic environment that facilitates diverse chemical transformations and intermolecular interactions. The fluorinated aromatic substituent at the 6-position adds another layer of complexity, introducing electronegative fluorine atoms that significantly influence the compound's electronic properties and biological activity profiles.

The structural features of this compound align with the principles of privileged scaffolds in medicinal chemistry, where certain molecular frameworks appear repeatedly in bioactive compounds across different therapeutic areas. The 2-pyridone moiety serves as a bioisostere for various functional groups including amides, phenyls, pyridines, and phenols, enabling the compound to mimic natural substrates while potentially offering improved pharmacological properties. This bioisosteric potential positions the compound within a select group of heterocycles that can serve as both hydrogen bond donors and acceptors, facilitating specific protein-ligand interactions that are crucial for biological activity.

Classification within Dihydropyridine Compounds

The classification of this compound within the dihydropyridine family requires careful consideration of both structural and functional criteria. Unlike the more commonly studied 1,4-dihydropyridines, which are characterized by reduction at the 1 and 4 positions of the pyridine ring, this compound belongs to the 1,2-dihydropyridine subfamily, where reduction occurs at the 1 and 2 positions. This structural distinction is not merely academic, as it profoundly influences the compound's chemical reactivity, biological activity, and potential applications.

The 1,2-dihydropyridine classification places this compound in a specialized category that exhibits distinct properties compared to its 1,4-dihydropyridine counterparts. While 1,4-dihydropyridines are primarily known for their calcium channel blocking activities and cardiovascular applications, 1,2-dihydropyridine derivatives demonstrate a broader spectrum of biological activities including antimicrobial, anticancer, and enzyme inhibitory properties. The presence of the carbonyl group at the 2-position in this compound further refines its classification, categorizing it as a 2-pyridone derivative within the 1,2-dihydropyridine family.

Classification Parameter Category Specific Details
Primary Heterocycle Dihydropyridine 1,2-Dihydropyridine subtype
Functional Group 2-Pyridone Lactam form predominant
Substitution Pattern 3,6-Disubstituted Carbonitrile at 3-position, fluorophenyl at 6-position
Aromatic Substituent Fluorinated phenyl 4-Fluorophenyl group
Electronic Character Electron-deficient Due to carbonyl and cyano groups

The compound's classification is further refined by its substitution pattern, which places it among asymmetrically substituted dihydropyridines. This asymmetric substitution contrasts with many symmetrically substituted 1,4-dihydropyridines commonly found in pharmaceutical applications. The specific positioning of the 4-fluorophenyl group at the 6-position and the carbonitrile group at the 3-position creates a unique electronic environment that influences both the compound's reactivity and its biological interactions. Research has demonstrated that asymmetric 1,2-dihydropyridines often exhibit different biological activity profiles compared to their symmetric counterparts, with some studies indicating enhanced activity against specific bacterial strains.

Historical Development and Research Significance

The historical development of this compound research can be traced through the broader evolution of dihydropyridine chemistry, which has spanned more than four decades of intensive investigation. The compound was first documented in chemical databases in 2005, with subsequent modifications and research developments continuing through 2025, reflecting the sustained scientific interest in this particular molecular framework. This timeline corresponds with the broader renaissance in heterocyclic chemistry that emerged in the late 20th and early 21st centuries, driven by advances in synthetic methodologies and increasing recognition of the pharmaceutical potential of nitrogen-containing heterocycles.

The research significance of this compound has evolved through several distinct phases, beginning with fundamental synthetic studies focused on developing efficient preparative methods. Early investigations concentrated on multicomponent reaction approaches, particularly variations of the Hantzsch pyridine synthesis, which enabled researchers to construct the dihydropyridine core while introducing diverse substituents. These synthetic developments were crucial for establishing the compound as an accessible target for medicinal chemistry investigations, leading to its incorporation into various screening libraries and structure-activity relationship studies.

The compound's research trajectory has been significantly influenced by the broader recognition of 2-pyridone derivatives as privileged scaffolds in drug discovery. This recognition gained particular momentum following the clinical success of 2-pyridone-containing pharmaceuticals, including recent Food and Drug Administration approvals such as tazemetostat in 2020. The success of these clinical compounds validated the 2-pyridone framework as a viable drug development platform, indirectly supporting research interest in related compounds including this compound.

Research Phase Time Period Key Developments Research Focus
Initial Documentation 2005-2010 Database registration, basic characterization Structural identification
Synthetic Development 2010-2015 Multicomponent synthesis methods Preparative chemistry
Biological Evaluation 2015-2020 Antimicrobial and anticancer screening Pharmacological assessment
Advanced Applications 2020-2025 Specialized applications, mechanism studies Targeted therapeutics

Recent research developments have positioned this compound within the context of diversity-oriented synthesis strategies, where its structural framework serves as a starting point for generating libraries of related compounds. This approach has proven particularly valuable for identifying new chemical entities with enhanced biological activities or improved pharmacological properties. The compound's versatility in chemical transformations, combined with its demonstrated biological activity, has made it an attractive template for medicinal chemistry optimization campaigns.

The research significance of this compound extends beyond its direct applications to encompass its role as a model system for understanding structure-activity relationships within the broader dihydropyridine family. Studies utilizing this compound have contributed to the fundamental understanding of how substitution patterns, electronic effects, and conformational preferences influence biological activity in nitrogen-containing heterocycles. These insights have informed the design of subsequent generations of bioactive compounds and have contributed to the development of more sophisticated approaches to heterocyclic drug design.

属性

IUPAC Name

6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2O/c13-10-4-1-8(2-5-10)11-6-3-9(7-14)12(16)15-11/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJGVVJYSZCUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C(=O)N2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377546
Record name 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31755-80-3
Record name 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 31755-80-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Classical Multi-Component Condensation Synthesis

The most common and well-documented method involves a one-pot multi-component reaction combining:

This reaction is typically carried out in ethanol or tetrahydrofuran (THF) as solvent, under reflux or ultrasonic irradiation, with the following key steps:

  • Condensation: The aldehyde and ethyl cyanoacetate condense in the presence of ammonium acetate, which acts as a nitrogen source and catalyst.
  • Cyclization: The intermediate undergoes cyclization to form the dihydropyridine ring.
  • Work-up: After completion, the reaction mixture is cooled, and the product precipitates out, which is then filtered, washed, and recrystallized for purity.

Reaction conditions and yields:

Parameter Typical Conditions Yield (%) Notes
Solvent Ethanol or THF 70-99% Ethanol preferred for green chemistry
Temperature Reflux (78-85 °C) or ultrasonic bath (40 kHz, 60 °C) 72-99% Ultrasonication reduces reaction time
Reaction time 2-12 hours Ultrasonication: 2-3 minutes
Catalyst/Base Ammonium acetate or NaOH NaOH used in some protocols

This method is supported by studies showing that ultrasonication significantly enhances reaction rates and yields compared to conventional heating, aligning with green chemistry principles by reducing energy consumption and reaction times.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of related dihydropyridine derivatives, including fluorophenyl-substituted analogs. The reaction involves:

  • Mixing 2-cyano-N-(4-fluorophenyl)acetamide with acetylacetone in the presence of a base such as piperidine.
  • Subjecting the mixture to microwave irradiation for a short duration (~7 minutes).

This method yields the target compound with high purity and yield (~99%) and offers advantages in terms of speed and energy efficiency.

Stepwise Synthesis via Intermediate Formation

An alternative approach involves:

  • Synthesizing an intermediate such as 2-cyano-N-(4-fluorophenyl)acetamide .
  • Condensing this intermediate with β-dicarbonyl compounds (e.g., acetylacetone) under basic conditions to form the dihydropyridine ring.

Comparative Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Multi-component condensation 4-Fluorobenzaldehyde, ethyl cyanoacetate, ammonium acetate Reflux in ethanol or ultrasonic bath (40 kHz, 60 °C) 72-99 Simple, green, high yield Longer reaction time (conventional)
Microwave-assisted synthesis 2-Cyano-N-(4-fluorophenyl)acetamide, acetylacetone, piperidine Microwave irradiation (~7 min) ~99 Very fast, energy efficient Requires microwave equipment
Stepwise synthesis Intermediate + β-dicarbonyl compound Basic conditions, reflux High Controlled substitution Multi-step, more complex

Research Findings and Optimization Notes

  • Ultrasonication : Studies demonstrate that ultrasonic irradiation at 40 kHz significantly reduces reaction time from hours to minutes and improves yield and purity compared to traditional heating.
  • Microwave irradiation : Provides rapid heating and uniform energy distribution, leading to near-quantitative yields in minutes.
  • Catalyst/Base choice : Ammonium acetate is commonly used for its dual role as nitrogen source and catalyst, but bases like piperidine or NaOH can be employed depending on the synthetic route.
  • Solvent effects : Ethanol and THF are preferred solvents; ethanol aligns with green chemistry goals, while THF may be used for solubility reasons.
  • Purification : Recrystallization from absolute alcohol or column chromatography ensures high purity suitable for pharmaceutical applications.

化学反应分析

Types of Reactions

6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens or nitro groups can be introduced using appropriate electrophiles under acidic or basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to primary amines.

    Substitution: Introduction of various functional groups on the fluorophenyl ring.

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is primarily utilized as a key intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structure allows it to modulate neurotransmitter activity effectively, making it a valuable component in drug formulations targeting conditions such as depression and anxiety disorders .

Case Study: Neurological Disorders

Research has demonstrated that derivatives of this compound exhibit significant activity against various neurological targets. For instance, studies have shown that modifications of this compound can enhance its efficacy as a g-secretase inhibitor, which is crucial in the treatment of Alzheimer’s disease .

Agricultural Chemicals

Sustainable Pest Control Solutions

In the agricultural sector, this compound is incorporated into the formulation of agrochemicals. Its effectiveness in pest control while minimizing environmental impact aligns with sustainable agricultural practices .

Case Study: Agrochemical Formulations

A study highlighted the use of this compound in developing novel pesticides that target specific pest species without harming beneficial insects. The research indicated that formulations containing this compound resulted in improved crop yields and reduced chemical runoff into water systems .

Material Science

Development of Advanced Materials

The compound is also being explored for its potential applications in material science. Its properties are conducive to the development of advanced materials such as polymers and coatings that require enhanced thermal stability and chemical resistance .

Case Study: Polymer Coatings

In one research initiative, this compound was used to synthesize polymer coatings that demonstrated superior durability and resistance to harsh environmental conditions. These coatings are particularly useful in industries requiring long-lasting protective finishes .

Biochemical Research

Insights into Enzyme Inhibition

Researchers utilize this compound in biochemical studies focusing on enzyme inhibition. It provides insights into metabolic pathways and potential therapeutic targets for diseases like cancer .

Case Study: Cancer Therapeutics

A notable study investigated the role of this compound as a potential inhibitor of specific enzymes involved in cancer cell metabolism. The findings suggested that this compound could serve as a lead structure for developing novel anticancer agents .

Summary Table of Applications

Field Application Case Study Highlights
PharmaceuticalKey intermediate for neurological drugsEfficacy as g-secretase inhibitor for Alzheimer’s treatment
Agricultural ChemicalsSustainable pest control solutionsImproved crop yields with targeted pesticide formulations
Material ScienceDevelopment of advanced materialsDurable polymer coatings for industrial applications
Biochemical ResearchInsights into enzyme inhibitionPotential anticancer agent through enzyme inhibition studies

作用机制

The mechanism of action of 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Anticancer Activity

The anticancer efficacy of 6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives is highly dependent on substituents at positions 4 and 4. Key comparisons include:

Compound Name Position 4 Substituent IC50 (μM) Target Cell Line Key Interactions
4-(2-Ethoxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile 2-Ethoxyphenyl 0.70 HT-29 (colon) Survivin, PIM1 kinase
4-(2-Hydroxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile 2-Hydroxyphenyl 4.6 MDA-MB-231 (breast) Survivin
4-(4-Bromophenyl)-6-(4-fluorobenzyl-oxy)phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile 4-Bromophenyl N/A N/A Enhanced π-π stacking
4-(4-Methoxyphenyl)-6-(4-fluorobenzyl-oxy)phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile 4-Methoxyphenyl N/A N/A Improved solubility
  • Substituent Effects :
    • Electron-donating groups (e.g., methoxy) improve solubility but may reduce target binding affinity compared to electron-withdrawing groups (e.g., bromo, fluoro) .
    • The 2-ethoxyphenyl group in compound 6 (IC50 = 0.70 μM) enhances hydrophobic interactions with survivin, while the 2-hydroxyphenyl group in compound 4 (IC50 = 4.6 μM) may form hydrogen bonds but with lower potency .

Antioxidant and Antimicrobial Activity

  • Antioxidant Activity :

    • Derivatives with 4-bromophenyl and 4-hydroxy-3-methoxyphenyl substituents exhibit radical scavenging activities up to 79.05% (vs. ascorbic acid: 82.71%) .
    • Fluorine’s electronegativity may reduce antioxidant efficacy compared to bromine or methoxy groups due to decreased electron-donating capacity .
  • Antimicrobial Activity :

    • Bis-dihydropyridine derivatives with 4-chlorophenyl or 4-methoxyphenyl groups show moderate activity against E. coli (docking scores: -7.6 to -7.9 kcal/mol) .
    • The fluorophenyl compound’s smaller size and lipophilicity may enhance membrane penetration compared to bulkier substituents .

Crystallographic and Physicochemical Properties

  • Crystallinity: Fluorine’s electronegativity stabilizes supramolecular assemblies via C–H···F hydrogen bonds and π-π interactions, as seen in 4-(4-fluoro-3-phenoxyphenyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile . Methylphenyl analogues exhibit less ordered packing, reducing thermal stability .
  • Synthetic Yields :

    • Fluorophenyl derivatives typically yield 68–88% via one-pot reactions, comparable to chlorophenyl (70%) and methoxyphenyl (77%) analogues .

ADMET and Docking Profiles

  • Binding Affinity: Fluorophenyl derivatives show strong interactions with survivin (binding energy: -7.9 kcal/mol) and PIM1 kinase, outperforming non-fluorinated analogues . Pi-Alkyl and Pi-Cation interactions with residues like HIS:43 and ASN:144 are critical for activity .
  • Metabolic Stability :

    • Fluorine’s resistance to oxidative metabolism may prolong half-life compared to chlorophenyl or methoxyphenyl derivatives .

生物活性

6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound of significant interest in pharmaceutical and biochemical research. Its structure, characterized by the presence of a fluorophenyl group and a carbonitrile moiety, lends itself to various biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 31755-80-3
  • Molecular Formula : C12_{12}H7_7FN2_2O
  • Molecular Weight : 214.19 g/mol

1. Pharmaceutical Applications

This compound has been identified as a key intermediate in the synthesis of various pharmaceuticals targeting neurological disorders. Its ability to modulate neurotransmitter activity makes it particularly valuable in developing treatments for conditions such as depression and anxiety .

Key Mechanisms of Action:

  • Neurotransmitter Modulation : The compound interacts with neurotransmitter receptors, potentially enhancing or inhibiting their activity depending on the specific receptor subtype involved.

2. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives based on the dihydropyridine scaffold. For instance, compounds structurally related to this compound exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 0.22 μg/mL .

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
100.25E. coli

3. Enzyme Inhibition

The compound has shown potential in biochemical research as an enzyme inhibitor. Studies indicate that it can inhibit specific enzymes involved in metabolic pathways related to cancer progression, suggesting its utility in cancer therapeutics .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various derivatives, researchers synthesized several compounds based on the dihydropyridine structure. Among these, one derivative demonstrated potent activity against Staphylococcus epidermidis, highlighting the potential for further development into therapeutic agents for treating infections caused by resistant strains .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of related compounds in animal models. Results indicated that these compounds could significantly reduce anxiety-like behaviors, supporting their potential use in developing new anxiolytic medications .

常见问题

Q. What are the optimal synthetic routes for 6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, and how are reaction conditions optimized?

The compound is synthesized via multicomponent reactions (MCRs), often involving aldehydes, cyanoacetamide, and fluorophenyl derivatives. For example, a four-component reaction yields derivatives with 82–85% efficiency under reflux in ethanol or DMF, using catalysts like ammonium acetate . Optimization involves adjusting solvent polarity (e.g., DMF for higher yields) and temperature to minimize side products. IR and 1H^1H-NMR are critical for monitoring reaction progress and purity .

Q. What spectroscopic techniques are most reliable for structural characterization?

Key techniques include:

  • IR spectroscopy : Identifies carbonyl (1640–1690 cm1^{-1}) and nitrile (2210–2133 cm1^{-1}) stretches .
  • 1H^1H-NMR : Aromatic protons (δ 7.06–7.78 ppm) and pyridone NH (δ ~10–12 ppm) confirm substitution patterns .
  • Mass spectrometry (EI) : Molecular ion peaks (e.g., m/z 320 [M+^+) validate molecular weight .

Q. How is the compound’s solubility assessed for in vitro bioassays?

Solubility is tested in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 6–8). Preferential solubility in DMSO (≥10 mM) is typical for biological assays, with sonication or heating (40–60°C) used to enhance dissolution .

Q. What safety protocols are recommended for handling fluorinated pyridines?

Use PPE (gloves, lab coat) and fume hoods to avoid inhalation or skin contact. In case of exposure, rinse with water for 15 minutes and seek medical evaluation. Store at –20°C in airtight, light-protected containers to prevent degradation .

Q. How are purity and stability validated for long-term studies?

Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase). Stability is assessed under accelerated conditions (40°C/75% RH for 4 weeks), with degradation monitored by TLC or LC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in anticancer activity data across structural analogs?

Analogs with electron-withdrawing groups (e.g., 4-Fluorophenyl vs. 2-Hydroxyphenyl) show varying IC50_{50} values due to altered π-π stacking with DNA. Discrepancies are analyzed via molecular docking (e.g., AutoDock Vina) and comparative SAR studies using MTT assays on cancer cell lines (e.g., MCF-7, HepG2) .

Q. How are computational methods applied to predict reactivity and regioselectivity in MCRs?

DFT calculations (B3LYP/6-31G*) model transition states to predict regioselectivity in cyclocondensation steps. Solvent effects are simulated using PCM models, aligning with experimental yields (e.g., 85% in ethanol vs. 72% in toluene) .

Q. What mechanistic insights explain the compound’s fluorescence quenching in biological systems?

Fluorescence quenching studies (Stern-Volmer plots) reveal static quenching via binding to serum albumin (e.g., BSA). Binding constants (Kb_b) are calculated using UV-vis spectroscopy, with thermodynamic parameters (ΔH, ΔS) indicating hydrophobic interactions .

Q. How do crystal packing interactions influence solid-state properties?

Single-crystal XRD (monoclinic P21_1/n, Z=4) shows intermolecular hydrogen bonds (N–H···O=C) stabilizing the dihydropyridine core. Thermal stability (TGA/DSC) correlates with melting points (301–303°C), critical for formulation design .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Scale-up introduces side reactions (e.g., keto-enol tautomerism), mitigated by chiral HPLC (Chiralpak IA column) or asymmetric catalysis (e.g., L-proline). Process optimization includes batch reactor trials with controlled stirring rates (200–400 rpm) to ensure homogeneity .

Methodological Recommendations

  • Synthetic Design : Prioritize MCRs for atom economy, but validate intermediates via LC-MS to avoid hidden byproducts .
  • Data Interpretation : Cross-reference spectral data with PubChem or crystallographic databases (CCDC) to resolve ambiguities .
  • Biological Assays : Use positive controls (e.g., doxorubicin) and replicate experiments (n=3) to ensure statistical significance in IC50_{50} values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。